REACTION_CXSMILES
|
P(=O)(O)(O)[OH:2].[OH:6][CH2:7][CH2:8][CH2:9][P:10]([CH2:15][CH2:16][CH2:17][OH:18])[CH2:11][CH2:12][CH2:13][OH:14]>O>[OH:6][CH2:7][CH2:8][CH2:9][P:10](=[O:2])([CH2:15][CH2:16][CH2:17][OH:18])[CH2:11][CH2:12][CH2:13][OH:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
OCCCP(CCCO)CCCO
|
Name
|
|
Quantity
|
0.06 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCP(CCCO)(CCCO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |